molecular formula C14H8F3NO4 B1393787 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid CAS No. 1261858-56-3

5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid

Cat. No. B1393787
M. Wt: 311.21 g/mol
InChI Key: NSRVADUQUXMKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid” is a chemical compound with the molecular formula C14H8F3NO4 . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of nitro trifluoromethyl benzoic acid derivatives can be complex and depends on the specific isomer. For example, 4-nitro-2-(trifluoromethyl)benzoic acid can be synthesized from 2-(trifluoromethyl)benzoic acid by treating it with concentrated sulfuric acid, stirring, and adding fuming nitric acid dropwise .


Molecular Structure Analysis

The molecular structure of “5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid” consists of a benzene ring substituted with a nitro group, a trifluoromethyl group, and a carboxylic acid group .

Scientific Research Applications

Modification of Chloride Ion Transport

Branchini et al. (1995) studied the impact of a compound related to 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid, specifically 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic acid, on human red blood cell ghost membranes. This compound served as a photoaffinity labeling agent based on the structure of 5-nitro-2-(3-phenylpropylamino)-benzoic acid (NPPB), a well-known Cl- channel blocker. The study provided insights into the effects of arylanthranilates on biological membranes, with implications for understanding the transport of chloride ions in human erythrocyte ghost membranes (Branchini et al., 1995).

Luminescence Sensitization

Viswanathan and Bettencourt-Dias (2006) researched thiophenyl-derivatized nitrobenzoic acid ligands as potential sensitizers of Eu(III) and Tb(III) luminescence. Their study revealed that these compounds could significantly enhance the luminescence properties of these metal ions, suggesting potential applications in fields like luminescence spectroscopy (Viswanathan & Bettencourt-Dias, 2006).

Photoaffinity Labeling Agents

The work of Branchini et al. (1992) focused on the synthesis of a tritium-labeled tetrafluoro-substituted aryl azide photoaffinity labeling agent, specifically 5-nitro-2-[N-3-(4-azido-2,3,5,6-tetrafluorophenyl)-propylamino]-benzoic acid (FAzNPPB), a photoaffinity analog of NPPB. This agent was used for chloride channel studies, demonstrating the role of such compounds in biochemical research and their applications in studying epithelial chloride channels (Branchini et al., 1992).

Structural Characterization

In 2021, Richter et al. examined 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a precursor for the synthesis of new antituberculosis drug candidates. This study highlights the importance of structural characterization in the development of new pharmaceuticals, showing the potential utility of such compounds in medical research (Richter et al., 2021).

Metal-Organic Frameworks

Wu et al. (2017) utilized pentacarboxylate ligands related to 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid in the synthesis of novel porous Zn-MOFs (metal-organic frameworks). These frameworks were used for the catalytic reduction of nitrophenol, demonstrating the compound's relevance in material science and catalysis (Wu et al., 2017).

Sensing Nitroaromatics and Ferric Ion

Wang et al. (2017) created a metal organic material using a pentacarboxylate ligand, showing its effectiveness as a fluorescent sensor for the detection of nitroaromatics and Fe3+. This study indicates the potential of 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid derivatives in the development of sensitive and selective sensors (Wang et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, 3-Nitro-5-(trifluoromethyl)benzoic acid, indicates that it may cause skin and eye irritation and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and to ensure adequate ventilation .

properties

IUPAC Name

3-nitro-5-[4-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO4/c15-14(16,17)11-3-1-8(2-4-11)9-5-10(13(19)20)7-12(6-9)18(21)22/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRVADUQUXMKPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691174
Record name 5-Nitro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid

CAS RN

1261858-56-3
Record name 5-Nitro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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